molecular formula C18H21N5S B279450 {[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B279450
M. Wt: 339.5 g/mol
InChI Key: NLLYZGUDYLZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: is a complex organic compound that features a biphenyl group, a tetrazole ring, and a sulfanyl-propan-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of Biphenyl-4-ylmethyl Intermediate: The initial step involves the preparation of the biphenyl-4-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.

    Attachment of Sulfanyl-Propan-Amine Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanyl-propan-amine moiety to the biphenyl-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The biphenyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the tetrazole ring is particularly significant due to its bioisosteric properties, which can mimic carboxylate groups in biological systems.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of {[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1’-biphenyl-4-ylmethyl)-1-methyl-1H-tetrazol-5-amine
  • 2-ethoxy-1-{[2’-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole
  • (2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol

Uniqueness

{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of its biphenyl, tetrazole, and sulfanyl-propan-amine moieties. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H21N5S/c1-23-18(20-21-22-23)24-13-5-12-19-14-15-8-10-17(11-9-15)16-6-3-2-4-7-16/h2-4,6-11,19H,5,12-14H2,1H3

InChI Key

NLLYZGUDYLZAJQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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